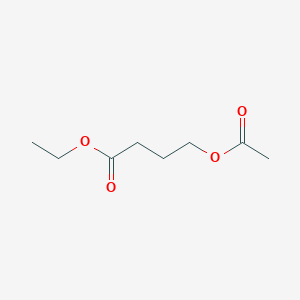

Ethyl 4-acetoxybutanoate

Overview

Description

Ethyl 4-acetoxybutanoate is a volatile chemical compound with the molecular formula C8H14O4 and a molar mass of 174.1944 g/mol . It is found as a minor component in the odor profile of ripe pineapples, although in its pure form, it has a smell more similar to sour yogurt . This compound can be metabolized in humans into gamma-hydroxybutyrate (GHB), producing similar sedative effects .

Mechanism of Action

Target of Action

It’s known that eab can be metabolized in humans intogamma-Hydroxybutyric acid (GHB) , a substance that acts on the GABA receptor in the central nervous system.

Mode of Action

This leads to hyperpolarization of the neuron, making it less likely to fire and thus exerting a sedative effect .

Result of Action

GHB is known to have sedative effects, which could potentially be attributed to EAB as well .

Action Environment

Direct inhalation of its vapor or liquid contact with skin should be avoided as it may cause irritation .

Biochemical Analysis

Biochemical Properties

Ethyl 4-acetoxybutanoate can be metabolized in humans into GHB , a substance that can produce sedative effects

Cellular Effects

Given its metabolization into GHB , it may influence cell function through mechanisms similar to GHB. These could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be metabolized into GHB , which suggests it may have similar effects at the molecular level. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Preparation Methods

Ethyl 4-acetoxybutanoate can be synthesized through the reaction of gamma-butyrolactone and ethyl acetate in the presence of sodium ethoxide . Another method involves the reaction of 4-chlorobutyric acid ethyl ester with acetyl chloride under basic conditions . These methods are typically used in laboratory settings for small-scale synthesis.

Chemical Reactions Analysis

Ethyl 4-acetoxybutanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 4-hydroxybutanoic acid and ethanol.

Oxidation: It can be oxidized to form 4-acetoxybutanoic acid.

Reduction: Reduction reactions can convert it into 4-hydroxybutanoic acid ethyl ester.

Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-acetoxybutanoate is used as a reagent in biochemical research . Its applications span various fields, including:

Chemistry: It is used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry.

Biology: It serves as a precursor in the study of metabolic pathways involving GHB.

Medicine: Research into its sedative effects and potential therapeutic applications is ongoing.

Industry: It is used in the flavor and fragrance industry due to its unique odor profile.

Comparison with Similar Compounds

Ethyl 4-acetoxybutanoate is similar to other esters such as:

- Butanoic acid, 4-(acetyloxy)-, ethyl ester

- Butyric acid, 4-hydroxy-, ethyl ester, acetate

- 4-Acetoxybutyric acid ethyl ester

These compounds share similar structural features and chemical properties but differ in their specific functional groups and reactivity. This compound is unique due to its specific metabolic pathway leading to GHB production, which is not a common feature among similar esters .

Biological Activity

Ethyl 4-acetoxybutanoate (EAB) is a chemical compound with the molecular formula CHO and a molar mass of 174.1944 g/mol. It has garnered attention in biochemical research due to its metabolic conversion to gamma-hydroxybutyric acid (GHB), a compound known for its sedative properties. This article explores the biological activity of EAB, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Metabolism and Sedative Effects

EAB is metabolized in humans into GHB, which leads to hyperpolarization of neurons, making them less likely to fire. This mechanism is responsible for the sedative effects associated with GHB, suggesting that EAB may exert similar effects. The biochemical pathways involved in this metabolism are crucial for understanding the compound's activity.

EAB can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can yield different products that may also exhibit biological activity:

- Hydrolysis : Produces 4-hydroxybutanoic acid and ethanol.

- Oxidation : Converts EAB into 4-acetoxybutanoic acid.

- Reduction : Can yield 4-hydroxybutanoic acid ethyl ester.

These transformations highlight the compound's versatility and potential for further research into its biological applications.

Case Studies and Experimental Data

Recent studies have investigated the effects of EAB in various contexts:

- Sedative Effects : A study demonstrated that EAB's metabolite GHB is known to induce sedation in animal models, suggesting that EAB could have similar effects due to its metabolic pathway .

- Flavor and Fragrance Applications : EAB is used in the flavor and fragrance industry due to its unique odor profile. Its presence in ripe pineapples indicates potential applications in food science .

- Potential Therapeutic Uses : Research into the sedative properties of GHB has prompted investigations into EAB as a precursor for therapeutic agents in treating sleep disorders and anxiety .

Comparative Analysis with Similar Compounds

To better understand EAB's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Sedative Activity | Notes |

|---|---|---|---|

| This compound (EAB) | CHO | Yes | Metabolizes to GHB |

| Butanoic acid, 4-(acetyloxy)-, ethyl ester | CHO | No | Lacks sedative properties |

| 4-Acetoxybutyric acid ethyl ester | CHO | Yes | Similar metabolic pathway |

This table illustrates that while some esters may share structural similarities with EAB, their biological activities can differ significantly.

Properties

IUPAC Name |

ethyl 4-acetyloxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-11-8(10)5-4-6-12-7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPQIYXXLIFPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402111 | |

| Record name | Ethyl 4-(acetyloxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25560-91-2 | |

| Record name | Ethyl 4-(acetyloxy)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25560-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetoxy butanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025560912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-(acetyloxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL ACETOXY BUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R622BPD8K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.